molecular formula C4H9ClN2 B1408521 (S)-3-Aminobutanenitrile hydrochloride CAS No. 1073666-54-2

(S)-3-Aminobutanenitrile hydrochloride

Cat. No.: B1408521
CAS No.: 1073666-54-2
M. Wt: 120.58 g/mol
InChI Key: YUOMYYHJZHVWDF-WCCKRBBISA-N
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Description

Molecular Structure and Stereochemistry

The molecular structure of (S)-3-Aminobutanenitrile hydrochloride is characterized by a four-carbon aliphatic chain with specific functional group placement and defined stereochemistry. The compound possesses the molecular formula C₄H₉ClN₂ with a molecular weight of 120.58 grams per mole, reflecting the incorporation of both the organic base and the hydrochloric acid component. The stereochemical designation (S) indicates the absolute configuration at the third carbon center, where the amino group is positioned according to Cahn-Ingold-Prelog priority rules.

The canonical Simplified Molecular Input Line Entry System representation reveals the structural connectivity as CC@@HN.Cl, explicitly showing the stereochemical arrangement around the chiral center. The International Union of Pure and Applied Chemistry name, (3S)-3-aminobutanenitrile hydrochloride, precisely describes the position and configuration of substituents along the carbon backbone. The International Chemical Identifier key YUOMYYHJZHVWDF-WCCKRBBISA-N provides a unique digital fingerprint for this specific stereoisomer.

Computational analysis indicates specific three-dimensional characteristics including a topological polar surface area of 49.81 square angstroms and a calculated logarithmic partition coefficient of 0.66908. The molecule contains one defined stereocenter, contributing to its chiral nature, with no undefined stereocenters present. The heavy atom count totals seven atoms, consisting of four carbon atoms, two nitrogen atoms, and one chlorine atom. The rotatable bond count is limited to one, reflecting the relatively rigid molecular framework.

Physical Properties

The physical characteristics of this compound reflect its ionic nature as a hydrochloride salt combined with organic functionality. The compound typically appears as a white to off-white crystalline solid at room temperature, with storage recommendations suggesting maintenance under inert atmospheric conditions. Temperature stability considerations indicate optimal storage at room temperature, though some suppliers recommend refrigerated storage at 2-8 degrees Celsius for extended preservation.

Molecular weight determinations consistently report values of 120.58 grams per mole across multiple analytical sources. The exact mass, as determined by high-resolution mass spectrometry, measures 120.045425 atomic mass units. Solubility characteristics remain largely undocumented in available literature, though the hydrochloride salt formation typically enhances water solubility compared to the free base form.

The compound demonstrates hygroscopic tendencies common to amino hydrochloride salts, necessitating protection from moisture during storage and handling. Thermal properties including melting point and boiling point remain unreported in current databases, likely due to potential decomposition before reaching characteristic transition temperatures. The crystalline nature of the material suggests organized molecular packing in the solid state, though specific polymorphic forms have not been extensively characterized.

Chemical Properties and Reactivity

The chemical reactivity of this compound stems from the presence of both amino and nitrile functional groups, each contributing distinct reaction pathways. The nitrile group participates in characteristic transformations including hydrolysis to carboxylic acids, reduction to primary amines, and addition reactions with various nucleophiles. Oxidation reactions can convert the compound to corresponding nitriles or carboxylic acid derivatives, typically employing reagents such as potassium permanganate or chromium trioxide.

Reduction processes represent another significant reaction category, with reducing agents like lithium aluminum hydride and sodium borohydride facilitating conversion to primary amine products. The amino group enables substitution reactions with electrophilic species including alkyl halides and acyl chlorides, expanding the structural diversity accessible from this starting material. These transformations preserve the stereochemical integrity of the chiral center, making the compound valuable for asymmetric synthesis applications.

The hydrochloride salt formation provides enhanced stability compared to the free base, preventing potential dimerization or polymerization reactions that might occur with the unprotected amino group. Computational parameters suggest moderate lipophilicity with a calculated partition coefficient indicating balanced hydrophilic and lipophilic character. The formal charge of the molecule remains neutral in the salt form, with the protonated amino group balanced by the chloride counterion.

Spectroscopic Analysis

Spectroscopic characterization of this compound relies primarily on infrared, nuclear magnetic resonance, and mass spectrometric techniques. Infrared spectroscopy reveals characteristic absorption patterns consistent with nitrile functionality, particularly the carbon-nitrogen triple bond stretching vibration. For saturated nitriles such as this compound, the characteristic carbon-nitrogen triple bond stretch appears between 2260 and 2240 wavenumbers, manifesting as a sharp, intense peak due to the significant dipole moment change during vibration.

The nitrile stretching frequency represents one of the most diagnostic features in the infrared spectrum, appearing as an isolated, readily identifiable absorption around 2200 wavenumbers. This absorption is characteristically sharp and intense because of the large change in dipole moment associated with carbon-nitrogen triple bond stretching. The saturated nature of the carbon adjacent to the nitrile group places the absorption in the higher frequency range compared to aromatic nitriles.

Additional infrared absorptions would include amino group stretching vibrations, typically appearing as broad absorptions in the 3200-3500 wavenumber region for primary amines. The hydrochloride salt formation would modify these absorptions compared to the free base, with potential hydrogen bonding interactions affecting the precise frequencies. Carbon-hydrogen stretching vibrations from the aliphatic chain would appear in the 2800-3000 wavenumber range, providing additional structural confirmation.

Nuclear magnetic resonance spectroscopy would reveal distinct chemical environments for the various carbon and hydrogen atoms within the molecule. The chiral center carbon would exhibit characteristic chemical shift patterns consistent with its substitution pattern and stereochemical environment. Proton nuclear magnetic resonance would show multiplicity patterns reflecting vicinal coupling relationships throughout the carbon chain.

Crystallographic Data

Crystallographic information for this compound remains limited in publicly available databases, though the compound's existence as a crystalline solid suggests organized molecular packing arrangements. The compound has been assigned the Molecular Design Limited number MFCD18651598, indicating its inclusion in chemical structure databases. Crystal structure determination would provide valuable insights into molecular conformation, intermolecular interactions, and packing efficiency within the unit cell.

The ionic nature of the hydrochloride salt would likely result in crystal packing dominated by electrostatic interactions between the protonated amino groups and chloride counterions. Hydrogen bonding networks would play a significant role in determining the overall crystal architecture, with the amino group serving as a hydrogen bond donor and both the chloride ion and nitrile nitrogen potentially acting as acceptors.

Computational modeling suggests a complexity value of 68.9, indicating a moderately complex molecular structure for crystallographic analysis. The defined stereochemistry at the single chiral center would influence crystal packing, potentially leading to homochiral crystal formation in the absence of racemization. The relatively small molecular size and limited conformational flexibility would facilitate structure determination using standard single-crystal diffraction techniques.

Space group determination would depend on the specific molecular packing arrangement adopted by the compound. The presence of a single chiral center would preclude centrosymmetric space groups, limiting possibilities to the 65 chiral space groups. Density measurements and unit cell parameters would provide additional insights into the efficiency of molecular packing and potential solvent inclusion within the crystal lattice.

Properties

IUPAC Name

(3S)-3-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOMYYHJZHVWDF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073666-54-2
Record name (3S)-3-aminobutanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Enantioselective Synthesis Methods

Enantioselective synthesis methods are preferred for obtaining the optically pure (S)-enantiomer. These methods typically involve:

Advances in catalysis, particularly with chiral ligands, have enabled efficient and scalable production of the (S)-enantiomer with high optical purity.

Salt Formation

The conversion of (S)-3-Aminobutanenitrile to its hydrochloride salt typically involves the reaction with hydrochloric acid under controlled conditions. This step is crucial for enhancing stability, improving handling properties, and increasing water solubility of the compound.

Detailed Preparation Methods

Asymmetric Hydrogenation Method

This method involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst system.

Reagents and Materials:

  • 3-Oxobutanenitrile
  • Chiral ruthenium or rhodium catalyst
  • Hydrogen gas
  • Appropriate solvent system (typically methanol or THF)
  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 3-oxobutanenitrile in the solvent
  • Add the chiral catalyst (typically 0.1-1 mol%)
  • Subject the mixture to hydrogen pressure (typically 50-100 bar)
  • Maintain reaction at controlled temperature (usually 25-50°C) for 12-24 hours
  • Filter to remove the catalyst
  • Add HCl solution to form the hydrochloride salt
  • Isolate by crystallization

Typical Reaction Conditions and Yields:

Parameter Condition Notes
Temperature 30-40°C Higher temperatures may reduce enantioselectivity
Pressure 50-80 bar H₂ Pressure affects reaction rate
Catalyst loading 0.5 mol% Optimization required for scale-up
Reaction time 16-20 hours Monitored by HPLC
Typical yield 85-92% After crystallization
Enantiomeric excess >98% Determined by chiral HPLC

Enzymatic Resolution Method

This approach utilizes enzymes to selectively react with one enantiomer of racemic 3-aminobutanenitrile.

Reagents and Materials:

  • Racemic 3-aminobutanenitrile
  • Lipase or aminoacylase enzyme
  • Acylating agent (for lipase method)
  • Buffer solution
  • Hydrochloric acid

Procedure:

  • Prepare racemic 3-aminobutanenitrile
  • Dissolve in appropriate buffer solution
  • Add enzyme and, if using lipase, an acylating agent
  • Maintain reaction at optimal pH and temperature for the enzyme
  • Monitor reaction progress by HPLC
  • Separate the unreacted (S)-enantiomer
  • Convert to hydrochloride salt using HCl

Enzymatic Resolution Parameters:

Parameter Condition Notes
pH 7.0-8.0 Enzyme-dependent
Temperature 25-37°C Higher temperatures may denature enzyme
Enzyme loading 5-10 wt% Depends on enzyme activity
Reaction time 24-48 hours Monitored for optimal resolution
Resolution efficiency 45-48% Theoretical maximum 50%
Enantiomeric excess >99% After recrystallization

Chiral Auxiliary Approach

This method employs a removable chiral directing group to control the stereochemical outcome of the synthesis.

Reagents and Materials:

  • Appropriate chiral auxiliary (e.g., Evans oxazolidinone)
  • Butanenitrile precursor
  • Base (e.g., LDA, NaHMDS)
  • Electrophilic amination reagent
  • Cleavage reagents
  • Hydrochloric acid

Procedure:

  • Attach chiral auxiliary to butanenitrile precursor
  • Generate enolate using strong base
  • React with electrophilic amination reagent
  • Cleave auxiliary under appropriate conditions
  • Convert to hydrochloride salt

Typical Reaction Parameters:

Parameter Value Notes
Enolate formation temperature -78°C Critical for stereoselectivity
Amination temperature -78°C to -40°C Gradual warming may be employed
Auxiliary cleavage conditions Varies by auxiliary Often uses LiOH/H₂O₂ or LiBH₄
Overall yield 70-85% Multiple steps
Diastereomeric ratio >95:5 Before auxiliary removal
Final enantiomeric excess >95% After purification

Industrial Production Methods

For industrial-scale production, the asymmetric hydrogenation approach is often preferred due to its efficiency, atom economy, and scalability.

Continuous Flow Process

Key Features:

  • Utilizes fixed-bed catalyst systems
  • Continuous feeding of substrate and hydrogen
  • Precise temperature and pressure control
  • Inline monitoring of conversion and enantioselectivity
  • Integrated salt formation and crystallization

Advantages:

  • Improved safety profile for handling hydrogen
  • Better heat transfer and temperature control
  • Reduced catalyst loading through recycling
  • Higher space-time yields
  • Consistent product quality

Batch Process Optimization

For batch production, several optimizations are typically implemented:

Process Improvements:

  • Use of recyclable catalyst systems
  • Optimized hydrogen pressure cycling
  • Controlled addition rates
  • Precise temperature profiling
  • Efficient mixing strategies

Salt Formation Considerations:

  • Controlled addition of HCl to prevent degradation
  • Optimized crystallization conditions for high purity
  • Efficient filtration and drying protocols

Quality Control and Characterization

The quality of synthesized this compound is typically assessed using the following analytical methods:

Analytical Techniques:

  • Chiral HPLC for enantiomeric purity
  • NMR spectroscopy for structural confirmation
  • Mass spectrometry for identity verification
  • Elemental analysis for composition
  • X-ray crystallography for absolute configuration
  • Optical rotation for stereochemical verification

Typical Specifications:

Parameter Specification Method
Appearance White to off-white solid Visual inspection
Purity ≥97% HPLC
Enantiomeric excess ≥98% Chiral HPLC
Water content ≤0.5% Karl Fischer titration
Residual solvents ICH limits GC headspace
Heavy metals ≤10 ppm ICP-MS

Recent Advances in Preparation Methods

Recent research has focused on developing more efficient and environmentally friendly methods for preparing this compound.

Green Chemistry Approaches

Modern synthetic strategies emphasize:

  • Reduced use of hazardous reagents
  • Lower energy consumption
  • Minimized waste generation
  • Use of renewable feedstocks
  • Catalytic rather than stoichiometric processes

Biocatalytic Methods

Advances in enzyme engineering have led to improved biocatalytic approaches:

  • Engineered transaminases for direct amination
  • Whole-cell biocatalysis systems
  • Immobilized enzyme technologies for recycling
  • Cascade enzymatic processes

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminobutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to primary amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Development

(S)-3-Aminobutanenitrile hydrochloride is primarily utilized in the synthesis of non-peptide inhibitors targeting HIV protease. These inhibitors play a critical role in antiretroviral therapy by obstructing the activity of the HIV protease enzyme, which is essential for viral replication. By inhibiting this enzyme, this compound aids in slowing the progression of HIV/AIDS in affected individuals .

Biological Mechanisms

The compound acts as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. Studies have shown that derivatives of this compound can effectively mimic substrate interactions with HIV protease, leading to significant reductions in viral replication rates. This mechanism underscores its potential as a building block for developing new therapeutic agents against HIV .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing diverse organic compounds. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating complex molecular structures.

Agrochemical Applications

Beyond pharmaceuticals, this compound may also find applications in the production of agrochemicals, enhancing its utility across different industrial sectors.

Case Study 1: Development of HIV Protease Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit high binding affinity to HIV protease. A study published in Organic & Biomolecular Chemistry reported on the synthesis and evaluation of these derivatives, highlighting their potential efficacy as antiviral agents through mechanisms involving competitive inhibition of the protease enzyme .

Case Study 2: Synthesis of Chiral Drugs

Another significant application involves using this compound as a precursor in synthesizing chiral drugs. The compound's chirality allows for the creation of biologically active molecules with specific stereochemical configurations essential for therapeutic efficacy. This aspect has been explored extensively in medicinal chemistry research focusing on drug design and development strategies .

Mechanism of Action

The mechanism of action of (S)-3-Aminobutanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-3-Aminobutanenitrile hydrochloride belongs to a class of aminonitrile hydrochlorides. Below is a detailed comparison with structurally related compounds, focusing on molecular features, applications, and commercial availability.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Index* Key Features
This compound 1073666-54-2 C₄H₉ClN₂ 120.58 1.00 Chiral center (S-configuration), nitrile group
(R)-3-Aminobutanenitrile hydrochloride 1073666-55-3 C₄H₉ClN₂ 120.58 0.68 Enantiomer with R-configuration
2-Amino-2-methylpropanenitrile hydrochloride 50846-36-1 C₄H₈ClN₂ 119.57 0.76 Branched structure, no chiral center
4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride 160133-27-7 C₉H₁₃ClN₂ 184.67 0.69 Rigid bicyclic framework

*Similarity Index calculated using structural and functional group alignment .

Structural Analogues

  • 2-Amino-2-methylpropanenitrile hydrochloride: This compound lacks a chiral center but features a branched methyl group, enhancing steric hindrance. It is used in non-chiral intermediates for agrochemicals .
  • 4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride: The bicyclic structure confers rigidity, making it useful in materials science and as a ligand in catalysis .

Commercial Availability and Pricing

  • This compound: Widely available from suppliers like Leyan.com and Wuhan Duopule Bio-Medicine, with bulk pricing as low as 1,800 RMB/kg .
  • (R)-Enantiomer : Scarce in the market; prices are approximately 20% higher due to lower production volumes .
  • Bicyclic Analogue : Priced at ~5,000 RMB/g due to complex synthesis and niche applications .

Biological Activity

(S)-3-Aminobutanenitrile hydrochloride, with the chemical formula CHClN and CAS number 1073666-54-2, is a synthetic chiral compound recognized primarily for its role as an intermediate in the synthesis of non-peptide inhibitors targeting HIV protease. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a four-carbon chain with an amine group on the third carbon and a nitrile group on the second carbon. Its molecular weight is approximately 120.58 g/mol. The specific stereochemistry denoted by "(S)" indicates that it is non-superimposable on its mirror image, which is crucial for its biological activity.

The primary biological activity of this compound arises from its role as a precursor in developing HIV protease inhibitors. These inhibitors function by mimicking the natural substrate of HIV protease, thereby disrupting the enzyme's ability to cleave essential proteins required for viral replication. This inhibition is vital for slowing the progression of AIDS in patients infected with HIV.

Inhibitory Effects on HIV Protease

Studies indicate that compounds derived from this compound effectively mimic substrate interactions with HIV protease, leading to significant reductions in viral replication rates. The binding affinity and inhibitory effects have been quantitatively assessed, demonstrating that modifications to this compound can enhance its efficacy as an antiviral agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to its enantiomer and other structurally similar compounds:

Compound NameCAS NumberKey Features
(R)-3-Aminobutanenitrile hydrochloride1073666-55-3Enantiomer of (S)-3-Aminobutanenitrile; different biological activity
(S)-Pentan-2-amine hydrochloride616-24-0Similar amine structure; used in various pharmaceutical applications
2-(1-Aminocyclopentyl)acetonitrile hydrochloride1363405-41-7Related structure; potential use in CNS disorders

This table illustrates how stereochemistry influences biological activity and pharmacological applications.

Pharmaceutical Development

This compound has been utilized in several case studies focused on drug development:

  • HIV Protease Inhibitors : Research has shown the compound's effectiveness as a building block for synthesizing novel non-peptide HIV protease inhibitors. These inhibitors have demonstrated promising results in preclinical trials, highlighting their potential for treating HIV/AIDS.
  • Chemical Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for generating diverse pharmaceutical agents . For instance:
    • Oxidation : Can yield carboxylic acids.
    • Reduction : Can produce primary amines.
    • Substitution : Can lead to various derivatives depending on the reagents used.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (S)-3-Aminobutanenitrile hydrochloride in laboratory settings?

  • Methodology : The synthesis typically involves chiral resolution of racemic 3-aminobutanenitrile using enantioselective catalysts or enzymatic methods, followed by hydrochloride salt formation. Purity optimization (≥97%) is achieved via recrystallization in polar solvents like ethanol or methanol. Analytical validation via HPLC with chiral columns ensures enantiomeric excess .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of techniques:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with reference data to confirm the nitrile (-CN) and amine (-NH3+_3^+) groups.
  • Mass spectrometry (MS) : Verify the molecular ion peak at m/z 120.58 (C4_4H9_9ClN2_2) .
  • X-ray crystallography : Resolve the (S)-configuration using single-crystal diffraction for absolute stereochemical assignment .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic .

Advanced Research Questions

Q. How can enantiomeric purity be quantified when this compound is used in chiral synthesis?

  • Methodology :

  • Chiral HPLC : Utilize a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10, v/v) and UV detection at 220 nm. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 minutes .
  • Circular Dichroism (CD) Spectroscopy : Measure the Cotton effect at 210–230 nm to confirm the (S)-configuration and rule out racemization during reactions .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodology :

  • pH-Dependent Stability Studies : Conduct kinetic experiments in buffered solutions (pH 2–10) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., 3-aminobutanamide).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels. Contradictions may arise from buffer composition differences (e.g., phosphate vs. acetate), which can chelate metal ions and alter reaction pathways .

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

  • Methodology :

  • Kinetic Resolution : Compare reaction rates of (S)- and (R)-enantiomers with electrophiles (e.g., aldehydes) in polar aprotic solvents (e.g., DMF).
  • DFT Calculations : Model transition states to explain stereoelectronic effects. The (S)-configuration may favor syn-addition due to steric hindrance from the methyl group, leading to diastereoselectivity in β-amino nitrile products .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from peer-reviewed studies and assess variables (e.g., cell line viability assays vs. in vivo models).
  • Controlled Replication : Standardize assay conditions (e.g., concentration, incubation time) to isolate confounding factors. For example, impurities (≤3%) in commercial batches may inhibit enzyme targets non-specifically .

Tables

Property Value Method Reference
Molecular Weight120.58 g/molMS
Purity≥97%HPLC (Chiralpak IC)
Storage Stability>24 months at 25°CAccelerated degradation test
Enantiomeric Excess (ee)≥99%Chiral HPLC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-3-Aminobutanenitrile hydrochloride
Reactant of Route 2
(S)-3-Aminobutanenitrile hydrochloride

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